methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Description
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Properties
CAS No. |
899908-94-2 |
|---|---|
Molecular Formula |
C34H29ClN4O6 |
Molecular Weight |
625.08 |
IUPAC Name |
methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
InChI Key |
GWPJMHVNKLGKOP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex compound that belongs to the quinazolinone family. This section delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinazolinone core with several functional groups, including:
- Acetamido group : Enhances solubility and biological activity.
- Carbamoyl moiety : Contributes to its pharmacological properties.
- Chlorophenethyl group : Increases lipophilicity, potentially influencing absorption and distribution in biological systems.
The unique structure of this compound suggests a variety of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activities. The compound has been shown to interact with various biological targets associated with cancer cell proliferation and apoptosis. For instance:
- Mechanism of Action : It may modulate apoptosis regulators such as Bax and Bcl-2, activating both intrinsic and extrinsic apoptosis pathways through caspase activation .
- Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce cell cycle arrest in cancer cell lines (e.g., LoVo and HCT-116), specifically at the G1 and G2/M phases .
Antimicrobial Activity
Quinazolinone derivatives are also recognized for their antimicrobial properties. The presence of specific substituents in the structure can enhance efficacy against various pathogens. For example:
- Inhibition Studies : Compounds sharing structural features with this compound have shown promising results in inhibiting bacterial growth .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the quinazolinone core.
- Introduction of the acetamido and carbamoyl groups.
- Coupling with the chlorophenethyl moiety.
The complexity of the synthesis reflects the intricate nature of the compound's structure, which is crucial for its biological activity .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound compared to other quinazolinone derivatives, a comparative analysis is provided below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-thioacetamide | Contains thioether linkage | Antitumor activity | Lacks dioxo group |
| 3-Aminoquinazolinones | Amino group on quinazoline ring | Antimicrobial activity | Simpler structure |
| Methyl 2-[3-(phenylthio)-propanamide] | Thioether and propanamide | Antiproliferative effects | Different side chain |
The complexity of this compound enhances its potential biological efficacy compared to simpler analogs .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features multiple functional groups, including an acetamido group and a carbamoyl moiety. The presence of a chlorophenethyl group enhances its lipophilicity, which can influence its pharmacokinetic properties. The synthesis of this compound typically involves multi-step synthetic pathways that may include:
- Formation of the quinazolinone core : Utilizing precursors that contain the necessary functional groups.
- Introduction of the carbamoyl and acetamido groups : Often achieved through coupling reactions with appropriate reagents.
Antitumor Properties
Quinazolinone derivatives have been extensively studied for their antitumor activities. Research indicates that methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate may exhibit similar properties due to its structural features that allow interaction with various biological targets.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. Studies on related quinazolinone derivatives suggest that modifications in their structure can enhance their efficacy against bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-thioacetamide | Contains thioether linkage | Antitumor activity | Lacks the dioxo group |
| 3-Aminoquinazolinones | Amino group on quinazoline ring | Antimicrobial activity | Simpler structure |
| Methyl 2-[3-(phenylthio)-propanamide] | Thioether and propanamide | Antiproliferative effects | Different side chain |
The uniqueness of this compound lies in its complex structure combining multiple active groups that enhance its potential biological efficacy compared to simpler analogs.
Pharmacokinetic Properties
The lipophilicity imparted by the chlorophenethyl group may enhance the compound's absorption and distribution within biological systems. This property is critical for evaluating its therapeutic potential and optimizing dosage forms.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar quinazolinone derivatives for their pharmacological properties:
- A study published in Der Pharma Chemica discusses the synthesis of various quinazolinone derivatives and their biological evaluations, highlighting their antitumor activities .
- Another research article from PubChem provides insights into the interaction of quinazolinone derivatives with specific molecular targets, suggesting pathways for further development .
Preparation Methods
Cyclization of Anthranilic Acid Amides
Anthranilic acid (1) is converted to 2-(chloroacetamido)benzoic acid (6) via reaction with chloroacetyl chloride in dichloromethane under triethylamine catalysis. Cyclization of this intermediate using acetic anhydride yields 2-(chloromethyl)-4H-benzo[d]oxazin-4-one (7), which is subsequently treated with hydrazine hydrate to form 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (8).
Critical Data :
Formation of the Acetamido Bridge
The acetamido linker connecting the quinazolinone to the methyl benzoate is constructed via amidation.
Amidation of Methyl Anthranilate
Methyl anthranilate (2) is treated with chloroacetyl chloride in dichloromethane to form methyl 2-(2-chloroacetamido)benzoate (3). Substitution of the chloride with the quinazolinone’s secondary amine (from the modified 8 ) is achieved using NaI in acetone, followed by reflux with excess amine.
Optimization Note :
- Use of NaI enhances chloride displacement kinetics, improving yields to 80–88% for analogous intermediates.
Esterification and Final Assembly
The methyl benzoate group is introduced early in the synthesis to protect the carboxylic acid functionality. Final assembly involves coupling the quinazolinone-acetamido intermediate with the carbamoylbenzyl-substituted quinazolinone via a Schiff base reaction or direct alkylation.
Coupling Reaction
The 3-(4-((4-chlorophenethyl)carbamoyl)benzyl)quinazolinone and methyl 2-(2-acetamido)benzoate are combined in ethanol under acidic conditions (e.g., HCl), facilitating imine formation or direct N-alkylation.
Characterization Data :
- ¹H NMR : Imine proton at δ 8.50–9.00 ppm; methylene bridge at δ 3.50–4.00 ppm.
- ¹³C NMR : Carbonyl signals at δ 150–170 ppm.
Challenges and Optimization Strategies
Steric Hindrance in Cyclization
The bulky 4-((4-chlorophenethyl)carbamoyl)benzyl group impedes cyclization kinetics. Dilution techniques and elevated temperatures (reflux in n-butanol) mitigate this issue, aligning with observations for medium-ring quinazolinones.
Regioselectivity in Substitution
Positional selectivity during benzyl group installation is ensured by using a large excess of the nucleophile (4-chlorophenethylamine) and polar aprotic solvents.
Q & A
Basic: What synthetic methodologies are recommended for preparing this quinazolinone derivative?
Answer:
The synthesis of structurally related quinazolinone derivatives typically involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with aminotriazole precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key parameters to optimize include:
- Reaction time : Extended reflux periods (e.g., 4–6 hours) improve yield.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility of intermediates.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate imine formation.
Validate purity via TLC or HPLC before proceeding to downstream functionalization steps.
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve steric configurations, as demonstrated for analogous quinazolinone derivatives (e.g., bond angles, torsion angles) .
- Spectroscopy :
- NMR : Analyze H and C peaks to confirm benzyl, chlorophenethyl, and acetamido moieties.
- IR : Identify carbonyl stretches (2,4-dioxoquinazolinone: ~1700–1750 cm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions).
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
Quinazolinone derivatives are often screened for CNS-related activity. For anticonvulsant potential:
- Maximal electroshock (MES) test : Assess seizure suppression in rodent models .
- GABA receptor docking : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to GABA receptors .
- Cytotoxicity assays : Use MTT or resazurin assays on neuronal cell lines (e.g., SH-SY5Y) to establish safety margins.
Advanced: How can reaction yields be optimized for sterically hindered intermediates?
Answer:
Steric hindrance in the benzyl or chlorophenethyl groups may reduce nucleophilic attack efficiency. Mitigation strategies include:
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
Monitor reaction progress via LC-MS to identify bottlenecks.
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from assay variability or compound stability. Address this by:
- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed exposure times, controlled pH).
- Metabolic stability testing : Use liver microsomes to assess degradation pathways .
- Dose-response curves : Compare EC values across multiple cell lines (e.g., HEK293 vs. primary neurons).
Replicate conflicting studies under identical conditions to isolate variables.
Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?
Answer:
Environmental persistence can be evaluated using:
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) and quantify degradation via LC-MS/MS .
- Photolysis : Simulate sunlight exposure (e.g., UVB lamps) to detect photoproducts.
- Soil microcosms : Analyze biodegradation rates in aerobic/anaerobic soils (ISO 11266 guidelines).
Prioritize metabolites with QSAR models to predict ecotoxicity.
Advanced: How to design docking studies to elucidate binding interactions with target proteins?
Answer:
For GABA receptor docking:
- Protein preparation : Retrieve the receptor structure (PDB ID: 6HUP) and optimize protonation states (e.g., Schrödinger’s Protein Preparation Wizard).
- Grid generation : Define binding sites around known antagonist regions (e.g., benzodiazepine pocket).
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns) to assess stability (RMSD < 2 Å) .
Validate predictions with mutagenesis (e.g., alanine scanning at key residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
